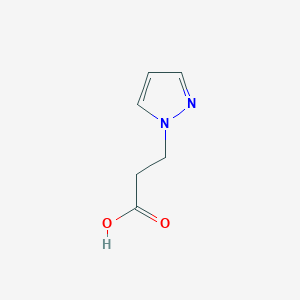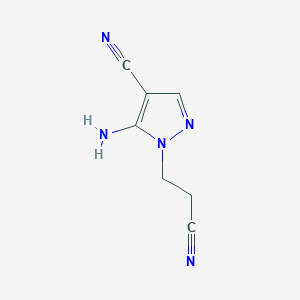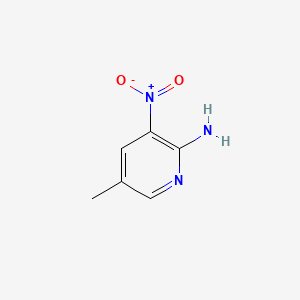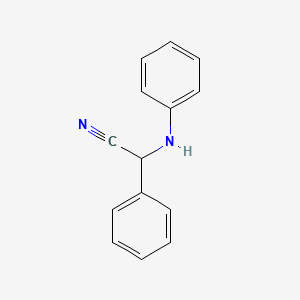
2-(4-Isopropylphényl)éthanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to “2-(4-Isopropylphenyl)ethanamine” often involves multi-step chemical processes that include condensation, reduction, and substitution reactions. For instance, compounds with similar structural frameworks have been synthesized through reactions involving ethanamine derivatives and aromatic aldehydes or ketones, leading to the formation of secondary amines or by the action of methyleneammonium salts on specific substrates, showcasing the versatility of synthetic routes available for this class of compounds (Arutyunyan et al., 2017); (Kurokawa, 1983).
Molecular Structure Analysis
The molecular structure of “2-(4-Isopropylphenyl)ethanamine” and related compounds can be studied through various spectroscopic and crystallographic methods. These studies reveal the arrangement of atoms within the molecule and how the steric and electronic properties of the isopropyl group and the ethanamine moiety influence the overall molecular conformation and reactivity. X-ray diffraction studies have provided insights into the ground-state conformations of similar molecules, confirming theoretical predictions about their structure (Balaban et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving “2-(4-Isopropylphenyl)ethanamine” derivatives are influenced by the functional groups present in the molecule. The amine group makes these compounds reactive towards acids, halides, and various electrophiles, enabling the formation of a wide range of secondary and tertiary amines, amides, and other derivatives. This reactivity pattern is crucial for the compound's utility in organic synthesis and the development of new materials and bioactive molecules (Arutyunyan et al., 2017).
Physical Properties Analysis
The physical properties of “2-(4-Isopropylphenyl)ethanamine” derivatives, such as melting point, boiling point, solubility, and optical activity, are essential for understanding their behavior in different chemical environments. These properties are determined by the compound's molecular structure and are pivotal in the design of experiments involving these substances, influencing their applications in various fields of chemistry and biology.
Chemical Properties Analysis
The chemical properties of “2-(4-Isopropylphenyl)ethanamine” derivatives, including acidity/basicity, nucleophilicity, and electrophilicity, are key factors that determine their reactivity and interactions with other molecules. The presence of the amine group contributes to the compound’s basicity, making it capable of undergoing a variety of nucleophilic substitution reactions, which are fundamental in synthetic organic chemistry (Balaban et al., 2004).
Applications De Recherche Scientifique
Recherche pharmacologique
2-(4-Isopropylphényl)éthanamine: est utilisé dans les études pharmacologiques en raison de sa similitude structurale avec des composés qui interagissent avec des cibles biologiques. Il peut servir de précurseur ou d'échafaudage dans la synthèse d'agents thérapeutiques potentiels . Son groupe amine permet une modification facile, ce qui en fait une molécule polyvalente pour la conception et la découverte de médicaments.
Science des matériaux
En science des matériaux, ce composé trouve des applications dans le développement de nouveaux matériaux organiques. Sa structure aromatique peut contribuer à la stabilité thermique et à la rigidité des polymères lorsqu'elle est incorporée dans leur squelette . Cela peut conduire à la création de matériaux aux propriétés mécaniques améliorées, adaptés aux applications haute performance.
Synthèse chimique
This compound: joue un rôle en chimie synthétique en tant qu'intermédiaire dans la préparation de molécules complexes. Il peut subir diverses réactions chimiques, telles que l'alkylation, l'acylation et la condensation, pour produire une large gamme de dérivés avec différents groupes fonctionnels . Ces dérivés peuvent ensuite être utilisés dans la synthèse de composés organiques plus complexes.
Biochimie
En biochimie, ce composé est utilisé dans la recherche en protéomique. Il peut agir comme un bloc de construction dans la synthèse de peptides ou comme une partie dans la modification de protéines pour étudier leurs relations structure-fonction . Sa présence dans une voie biochimique peut aider à élucider le mécanisme d'action des enzymes et d'autres protéines.
Utilisations industrielles
Sur le plan industriel, This compound peut être utilisé dans la fabrication de colorants, de résines et d'autres produits chimiques de spécialité. Sa capacité à réagir facilement avec divers réactifs en fait un produit chimique précieux dans la production d'une gamme de produits industriels .
Applications environnementales
Les applications environnementales potentielles de ce composé comprennent son utilisation comme précurseur dans la synthèse de composés capables de dégrader les polluants environnementaux. La recherche sur de telles applications est cruciale pour développer des méthodes permettant d'atténuer l'impact des déchets industriels et de la pollution .
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQKSNIFYXZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328421 | |
| Record name | 2-(4-isopropylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84558-03-2 | |
| Record name | 2-(4-isopropylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(propan-2-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
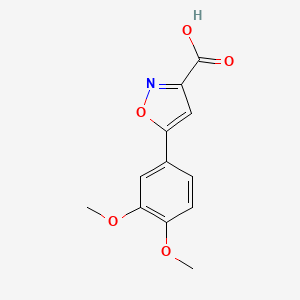
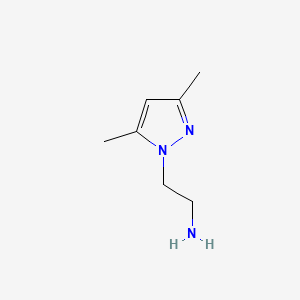
![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)
